N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The starting materials may include 3-cyano-6-methylbenzothiophene and piperidine. The synthesis might involve:
Nitration: Introduction of a nitro group to the benzothiophene ring.
Reduction: Reduction of the nitro group to an amine.
Sulfonylation: Introduction of a sulfonyl group using reagents like sulfonyl chloride.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzene ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, possibly as an anti-inflammatory or anticancer agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.
Sulfonylbenzamides: Compounds with sulfonyl and benzamide groups but different core structures.
Uniqueness
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H25N3O3S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-8-9-18-19(14-23)22(29-20(18)12-15)24-21(26)16-6-5-7-17(13-16)30(27,28)25-10-3-2-4-11-25/h5-7,13,15H,2-4,8-12H2,1H3,(H,24,26) |
InChI Key |
KEBQSBBHQQVYRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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